Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester
CAS No.: 102367-29-3
Cat. No.: VC17092681
Molecular Formula: C11H6N2O3S
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102367-29-3 |
|---|---|
| Molecular Formula | C11H6N2O3S |
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
| Standard InChI | InChI=1S/C11H6N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h1-2H,3-4H2 |
| Standard InChI Key | KIBMFAFKVSJJBU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1O2)C(=O)N(C3=O)CCSC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiocyanate group (-SCN) bonded to an ethyl chain that is further connected to a 4,7-epoxyisoindolin-1,3-dione moiety. This epoxyisoindolin core introduces significant steric and electronic complexity, influencing both its chemical behavior and interactions with biological targets. The IUPAC name, 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate, reflects this arrangement.
The presence of the epoxy group (a three-membered oxygen-containing ring) adjacent to the isoindolin-dione system creates a rigid, planar framework. This structural rigidity may enhance stability under physiological conditions while modulating solubility. Computational models suggest that the thiocyanate group’s electron-withdrawing nature polarizes the adjacent ethyl linkage, potentially increasing reactivity toward nucleophiles .
Spectral and Physicochemical Data
Experimental data on this specific ester remain sparse, but analogous thiocyanate esters exhibit characteristic infrared (IR) absorption bands at 2150–2100 cm⁻¹ (C≡N stretch) and 1050–1020 cm⁻¹ (C-O-C epoxy stretch). Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the epoxy protons (δ 4.5–5.0 ppm) and thiocyanate carbon (δ 110–120 ppm in ¹³C NMR) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆N₂O₃S |
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | 2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
| Solubility | Likely low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Melting Point | Not reported |
Synthesis and Reaction Pathways
Esterification Methodology
The synthesis of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester typically involves the reaction of thiocyanic acid (HSCN) with a preformed alcohol derivative containing the isoindolin-epoxy scaffold. Standard esterification protocols, such as acid-catalyzed Fischer esterification or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), are employed.
For example:
Reaction conditions often require anhydrous environments and temperatures of 60–80°C to drive equilibrium toward ester formation. The epoxy group’s sensitivity to acid necessitates careful pH control to prevent ring-opening side reactions.
Side Reactions and Byproducts
Competing pathways include:
-
Epoxide ring-opening: Under acidic or basic conditions, the epoxy group may hydrolyze to form diols, reducing yield.
-
Thiocyanate isomerization: The -SCN group may tautomerize to isothiocyanate (-NCS), though this is less favorable in esterified forms compared to free thiocyanic acid .
Applications in Medicinal Chemistry
Prodrug Design
The compound’s ester functionality makes it a candidate for prodrug strategies. Enzymatic hydrolysis in target tissues could release active thiocyanic acid, leveraging its documented anti-inflammatory and antihypertensive effects .
Polymer Chemistry
Epoxy-containing thiocyanates may serve as crosslinking agents in polymer synthesis, enhancing material durability through covalent bond formation. Applications in drug-eluting medical devices are speculative but plausible.
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